tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(8-aminospiro[3.4]octan-7-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-10-5-8-14(11(10)15)6-4-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRALYIIKQUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(C1N)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its therapeutic potential. Its structural characteristics may influence biological activity and pharmacokinetics, making it a candidate for drug development targeting specific biological pathways.
Potential Therapeutic Areas :
- Neurological Disorders : Due to the spirocyclic structure, it may interact with neurotransmitter receptors.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells.
Chemical Synthesis
tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic attacks, facilitating the formation of diverse derivatives.
- Hydrolysis Reactions : The carbamate group can undergo hydrolysis, allowing for the generation of amines which are crucial in further synthetic pathways.
Industrial Applications
In industrial settings, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties.
- Coatings and Adhesives : Its chemical stability and reactivity allow it to function effectively in coatings and adhesive formulations.
Case Study 1: Anticancer Properties
In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structure-function relationships in developing new anticancer agents.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of spirocyclic compounds. The findings suggested that these compounds could modulate neurotransmitter systems, providing insights into their potential use in treating neurological disorders such as depression or anxiety.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for neurological disorders and anticancer therapy |
| Chemical Synthesis | Building block for creating complex organic molecules |
| Industrial Applications | Use in specialty chemicals, polymer chemistry, coatings, and adhesives |
Mechanism of Action
The mechanism of action of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Spirocyclic Core : The spiro[3.4]octane framework introduces conformational rigidity, enhancing binding specificity in pharmaceutical applications.
- Amino Group: The 5-amino substituent provides a reactive site for further functionalization (e.g., coupling reactions).
- Boc Protection : The tert-butoxycarbonyl (Boc) group safeguards the amine during synthetic processes, enabling selective deprotection .
Applications : This compound is a critical intermediate in drug discovery, particularly for kinase inhibitors and protease-targeting therapeutics. Its spirocyclic structure is prized for improving metabolic stability and bioavailability .
Comparative Analysis with Structural Analogs
tert-Butyl N-({5-Oxospiro[3.4]octan-6-yl}methyl)carbamate (CAS: Unspecified)
- Structure: Differs by replacing the 5-amino group with a 5-oxo (keto) group.
- Properties: Increased polarity due to the keto group, reducing membrane permeability compared to the amino analog. Lower reactivity in nucleophilic substitutions but useful in carbonyl-based reactions (e.g., reductive amination) .
- Applications : Primarily used in synthetic routes requiring ketone intermediates, such as prostaglandin analogs .
tert-Butyl N-({6-Oxo-5-Oxa-7-Azaspiro[3.4]octan-2-yl}carbamate (CAS: 2305253-13-6)
tert-Butyl N-[(3S,4R)-4-Hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8)
tert-Butyl N-[(3-Amino-5-Methylphenyl)methyl]carbamate (CAS: 1909319-84-1)
- Structure: Aromatic benzylcarbamate with a 3-amino-5-methylphenyl group.
- Properties :
- Molecular weight: 236.31 g/mol (C₁₃H₂₀N₂O₂).
- The planar aromatic system facilitates π-π stacking in protein binding pockets.
- Applications : Utilized in covalent inhibitor design (e.g., EGFR inhibitors) and agrochemicals .
Comparative Data Table
Biological Activity
Chemical Structure and Properties
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is characterized by its unique spirocyclic structure and a tert-butyl group attached to a carbamate functional group. Its molecular formula is with a molecular weight of approximately 254.37 g/mol. The presence of the carbamate group suggests potential biological activity, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Reaction conditions are optimized to ensure high yield and purity, often utilizing specific catalysts and solvents.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Pharmacological Potential
Research indicates that compounds with similar structural characteristics have shown promise in drug development, particularly in targeting neurological pathways and exhibiting anti-inflammatory properties. The unique features of this compound suggest it could serve as a lead in developing new therapeutics.
Case Studies
-
Neuroprotective Effects
In studies evaluating compounds with spirocyclic structures, researchers found that certain derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its neuroprotective capabilities. -
Antimicrobial Activity
Preliminary studies have indicated that carbamate derivatives can exhibit antimicrobial properties. This compound may be tested against various bacterial strains to assess its potential as an antimicrobial agent.
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl N-{6-amino-1-azaspiro[3.4]octane}-1-carboxylate | 254.37 g/mol | Neuroprotective | Similar structure with reported activity |
| Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | 228.34 g/mol | Antinociceptive | Different pharmacological profile |
| Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate | 294.35 g/mol | Antimicrobial | Related structure with diverse applications |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate in academic research?
- Methodological Answer : The synthesis typically involves carbamate protection of the primary amine group in spiro[3.4]octane derivatives. A stepwise approach includes:
Spirocyclic Core Formation : Use cyclization reactions (e.g., intramolecular alkylation or ring-closing metathesis) to construct the spiro[3.4]octane scaffold .
Amine Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA catalysis) .
Functionalization : Install the methylene linker between the spirocyclic amine and the carbamate group using reductive amination or nucleophilic substitution .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Q. How should researchers safely handle this compound to minimize exposure risks?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .
- Engineering Controls : Perform reactions in a fume hood with proper ventilation. Avoid open handling in non-contained environments .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Q. What analytical techniques are commonly employed to characterize this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond connectivity by analyzing single-crystal structures .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm spin-spin coupling patterns .
Q. What strategies are effective in stabilizing this compound during high-temperature reactions?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
- Solvent Selection : Use high-boiling, non-polar solvents (e.g., toluene) to avoid carbamate cleavage .
- Additives : Include radical inhibitors (e.g., BHT) or stabilizing ligands to mitigate decomposition .
Q. How can the environmental impact of this compound be assessed in line with regulatory guidelines?
- Methodological Answer :
- OECD 301/302 Tests : Evaluate biodegradability via dissolved organic carbon (DOC) removal assays .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to determine LC₅₀/EC₅₀ values .
- Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite) to estimate partitioning behavior .
Q. What experimental approaches are used to study the hydrogen-bonding interactions of this compound in solid-state chemistry?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Map hydrogen bonds using software like Mercury; quantify bond lengths/angles .
- Solid-State NMR : Detect intermolecular interactions via ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
